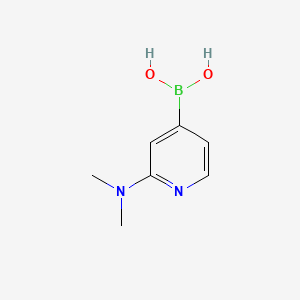

(2-(Dimethylamino)pyridin-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

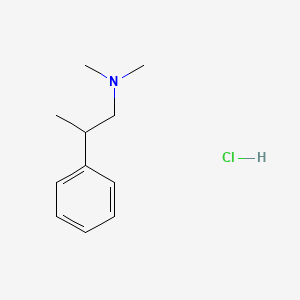

“(2-(Dimethylamino)pyridin-4-yl)boronic acid” is a boronic acid compound with the molecular formula C7H11BN2O2 . It is a useful boronic acid for the synthesis of various bioactive small molecules .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process involves a radical approach and can be used for the formal anti-Markovnikov hydromethylation of alkenes .Molecular Structure Analysis

The molecular structure of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” consists of seven carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms . The average mass is 165.985 Da and the monoisotopic mass is 166.091354 Da .Chemical Reactions Analysis

Boronic acids, including “(2-(Dimethylamino)pyridin-4-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. This compound plays a significant role in this process due to its stability, ease of preparation, and environmentally benign nature .

Oxygen-Free Csp3-H Oxidation

This compound is involved in the oxygen-free Csp3-H oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl. The reaction was performed in the presence of deuterium oxide or 18 O-labeled water instead of water .

Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone

This compound is used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives .

Orientations Futures

The future directions of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” research could involve further development of the protodeboronation process , as well as exploration of its potential applications in the synthesis of various bioactive small molecules . The Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction, is also a promising area of research .

Propriétés

IUPAC Name |

[2-(dimethylamino)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJBHXVBUABNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Dimethylamino)pyridin-4-yl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)

![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)